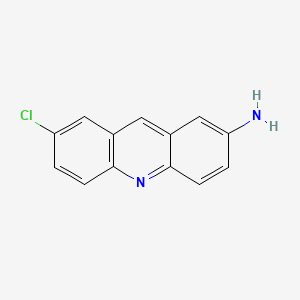
Acridine, 2-amino-7-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 2,7-diamino-, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Biological Activities
1.1 Antimicrobial Activity
Acridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-amino-7-chloro-acridine exhibits significant activity against various bacterial strains. For instance, studies have shown that compounds derived from acridine can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 2-amino-7-chloro-acridine | E. coli | 10 |
| 2-amino-7-chloro-acridine | Staphylococcus aureus | 5 |
This data suggests that acridine derivatives could serve as a foundation for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
1.2 Anticancer Activity
The anticancer potential of acridine, 2-amino-7-chloro-, has been explored through various studies. For example, it has been reported that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Kumar et al. (2020) | MCF-7 | 15 | DNA intercalation |
| Chandra et al. (2021) | HCT-116 | 3.1 | Apoptosis induction |
These findings highlight the compound's potential as a chemotherapeutic agent, particularly due to its ability to target cancer cells selectively .
1.3 Antiviral Activity
Acridine derivatives have also shown promise in antiviral applications. For instance, studies indicate that certain acridine compounds can inhibit HIV replication in vitro without affecting cell viability.
| Compound | Virus | IC50 (µM) |
|---|---|---|
| 9-aminoacridine | HIV-1 | 0.5 |
| 2-amino-7-chloro-acridine | Hepatitis A Virus | 0.8 |
This antiviral activity suggests that acridine derivatives could be further investigated for therapeutic use against viral infections .
Case Studies
Several case studies illustrate the effectiveness of acridine, 2-amino-7-chloro-, in various applications:
- Antimicrobial Case Study: A study conducted by Sayed et al. demonstrated that a series of synthesized acridine derivatives exhibited enhanced antimicrobial activity compared to traditional antibiotics, suggesting their potential role in treating resistant infections .
- Anticancer Case Study: Research by Oppegard et al. revealed that novel substituted acridines showed significant cytotoxicity against pancreatic cancer cell lines by inducing apoptosis, highlighting their potential as anticancer agents .
Propiedades
Número CAS |
23045-20-7 |
|---|---|
Fórmula molecular |
C13H9ClN2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
7-chloroacridin-2-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,15H2 |
Clave InChI |
ZXXJLAKNTDVKRB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
SMILES canónico |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
Apariencia |
Solid powder |
Key on ui other cas no. |
23045-20-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acridine, 2-amino-7-chloro- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















